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molecular formula C6H14N2O B1266305 Pentylurea CAS No. 38869-91-9

Pentylurea

Cat. No. B1266305
M. Wt: 130.19 g/mol
InChI Key: MONRWRVYLOHUFA-UHFFFAOYSA-N
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Patent
US07863285B2

Procedure details

To a 7.0 M solution of ammonia in methanol (32 mL) was dropwise added 1-isocyanatopentane (5.0 g, 0.044 mol). After the addition, the mixture was stirred at room temperature for 1 h and concentrated under reduced pressure to give a white solid, which was directly used for next step without further purification. LCMS calculated for C6H15N2O (M+H): 131.1. found 131.1.
[Compound]
Name
solution
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
5 g
Type
reactant
Reaction Step Three
Quantity
32 mL
Type
solvent
Reaction Step Four

Identifiers

REACTION_CXSMILES
[NH3:1].[N:2]([CH2:5][CH2:6][CH2:7][CH2:8][CH3:9])=[C:3]=[O:4]>CO>[CH2:5]([NH:2][C:3]([NH2:1])=[O:4])[CH2:6][CH2:7][CH2:8][CH3:9]

Inputs

Step One
Name
solution
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
N
Step Three
Name
Quantity
5 g
Type
reactant
Smiles
N(=C=O)CCCCC
Step Four
Name
Quantity
32 mL
Type
solvent
Smiles
CO

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
the mixture was stirred at room temperature for 1 h
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
After the addition
CONCENTRATION
Type
CONCENTRATION
Details
concentrated under reduced pressure
CUSTOM
Type
CUSTOM
Details
to give a white solid, which
CUSTOM
Type
CUSTOM
Details
was directly used for next step without further purification

Outcomes

Product
Details
Reaction Time
1 h
Name
Type
Smiles
C(CCCC)NC(=O)N

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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